Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro-
Description
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- (molecular formula: C₁₅H₁₈Cl₂N₂O) is a halogenated benzamide derivative characterized by a cyclobutyl substituent on the amide nitrogen and amino/chloro groups at the 4, 3, and 5 positions of the benzene ring. Its InChI code (RMFVUUNCYRECJD-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
CAS No. |
63887-22-9 |
|---|---|
Molecular Formula |
C11H12Cl2N2O |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-cyclobutylbenzamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-4-6(5-9(13)10(8)14)11(16)15-7-2-1-3-7/h4-5,7H,1-3,14H2,(H,15,16) |
InChI Key |
GBPFYZSRYXJENE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzamide derivatives such as 4-amino-N-cyclobutyl-3,5-dichloro- typically involves:
- Activation of the carboxylic acid derivative (e.g., 3,5-dichlorobenzoic acid or its derivatives) to a reactive intermediate such as an acid chloride.
- Coupling of the activated acid derivative with cyclobutyl amine or a protected amine variant.
- Purification and isolation of the final benzamide compound.
This approach is consistent with classical amide bond formation methods widely used in medicinal and organic chemistry.
Preparation of Acid Chloride Intermediate
A key step in preparing benzamides is converting the substituted benzoic acid to the corresponding acid chloride, which is more reactive towards nucleophilic amine attack.
- Reagents and Conditions: Thionyl chloride (SOCl₂) is commonly employed to convert 3,5-dichlorobenzoic acid derivatives into acid chlorides. This reaction is typically performed in an inert solvent such as toluene or dichloromethane (DCM) at elevated temperatures (70–80°C) for 1–2 hours.
- Procedure Example: A solution of 3,5-dichlorobenzoic acid in toluene is treated with a catalytic amount of N,N-dimethylformamide (DMF) followed by slow addition of thionyl chloride at 70–80°C. The reaction mixture is stirred until completion, then thionyl chloride is removed by distillation under reduced pressure, yielding the acid chloride intermediate as an oily residue.
Coupling with Cyclobutyl Amine
The acid chloride intermediate is then reacted with cyclobutyl amine to form the target benzamide.
- Base Use: A base such as potassium tert-butoxide or triethylamine is often added to neutralize the hydrogen chloride generated during amide bond formation.
- Solvent: N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are typical solvents for this coupling step.
- Temperature: The reaction is initiated at low temperature (0–5°C) to control reactivity and minimize side reactions, then allowed to warm to room temperature (20–30°C) to complete the reaction.
- Workup: After reaction completion, the mixture is quenched with water and acidified to precipitate the crude product. Further purification involves washing with aqueous base (e.g., sodium hydroxide solution) to remove impurities, followed by filtration and drying.
Example Synthesis from Literature
An analogous compound, 3-cyclobutyl-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, was prepared using the following method, which can be adapted for 4-amino-N-cyclobutyl-3,5-dichlorobenzamide synthesis:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-Difluoromethoxy-3-cyclobutylbenzoic acid + thionyl chloride in toluene, 70–80°C, 2 hrs | Formation of acid chloride intermediate |
| 2 | Acid chloride + potassium tert-butoxide + amine in DMF, 0–5°C to 20–30°C | Coupling to form benzamide |
| 3 | Quench with water, acidify (pH 2), filter, wash, stir in NaOH (pH 9–10), filter and dry | Purified benzamide product |
Yield: Approximately 70–80% with crystalline solid obtained.
Alternative Coupling Methods
Modern synthetic approaches may employ coupling reagents such as HATU, COMU, or EDCI in the presence of bases like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation under milder conditions, avoiding the need for acid chlorides:
- Example: Reaction of 3,5-dichlorobenzoic acid with cyclobutyl amine in the presence of HATU and DIPEA in dichloromethane at room temperature yields the benzamide efficiently.
- Advantages: This method reduces harsh conditions, improves selectivity, and can be more suitable for sensitive substrates.
Purification and Characterization
- Purification: Typically involves recrystallization or chromatography using solvents such as ethyl acetate/hexanes mixtures.
- Characterization: Confirmed by melting point determination, IR spectroscopy (amide carbonyl stretch ~1650 cm⁻¹), NMR spectroscopy (proton and carbon), and mass spectrometry (molecular ion peaks consistent with expected molecular weight).
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes | Typical Yield |
|---|---|---|---|
| Acid Chloride Formation | 3,5-Dichlorobenzoic acid + SOCl₂, toluene, 70–80°C, 2 hrs | Use DMF catalytic amount to activate | ~90% |
| Amide Coupling (Classical) | Acid chloride + cyclobutyl amine + base (K t-BuO or Et₃N), DMF, 0–30°C | Controlled temperature to avoid side reactions | 70–80% |
| Amide Coupling (Modern) | 3,5-Dichlorobenzoic acid + cyclobutyl amine + HATU/COMU + DIPEA, DCM, rt | Milder conditions, no acid chloride | 75–85% |
| Purification | Recrystallization or chromatography | Ethyl acetate/hexanes solvent system | - |
Research Discoveries and Perspectives
- The preparation of benzamides with cyclobutyl substitution has been optimized to improve yield and purity by controlling reaction temperature and employing coupling reagents that minimize side products.
- The use of thionyl chloride for acid chloride formation remains a gold standard but is being supplemented or replaced by milder amide coupling strategies in recent literature to accommodate sensitive functional groups.
- Directed C–H functionalization methods are emerging as alternative synthetic routes to introduce substituents on aromatic rings, potentially enabling late-stage functionalization of benzamide scaffolds, though these are more exploratory for such compounds.
- The choice of method depends on substrate sensitivity, desired scale, and purity requirements, with modern peptide coupling reagents offering operational simplicity and environmental benefits.
Scientific Research Applications
Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
(a) 4-Chloro-N-(3,5-dimethylphenyl)benzamide
- Structure: Differs in substituents: lacks the amino group at position 4 and replaces the cyclobutyl group with a 3,5-dimethylphenyl moiety.
- Key Findings : Crystallographic studies reveal planar amide linkages and intramolecular hydrogen bonding, which stabilize the molecule. Such structural rigidity contrasts with the cyclobutyl-induced steric hindrance in the target compound .
(b) 4-Cyano-N-(3,5-dimethylphenyl)benzamide
- Structure: Features a cyano group at position 4 instead of an amino group.
(c) 4-Amino-N,N-bis(2-hydroxyethyl)benzamide
- Structure : Contains two hydroxyethyl groups on the amide nitrogen, diverging from the cyclobutyl group.
- Applications : Used in poly(ester amide) resins for coatings. The hydroxyethyl groups improve hydrophilicity and crosslinking capacity, whereas the cyclobutyl group in the target compound likely reduces solubility but increases steric shielding .
Substrate Analogues and Nitro Derivatives
lists multiple benzamide-related analogues, including 4-aminobenzoic acid and 4-nitrobenzyl amine. Key comparisons:
- 4-Aminobenzoic Acid: Lacks the amide linkage and cyclobutyl group. Its carboxyl group enhances acidity (pKa ~4.8) versus the neutral amide in the target compound.
- 4-Nitrobenzyl Amine: The nitro group at position 4 introduces strong electron-withdrawing effects, contrasting with the amino group in the target compound. This difference significantly alters redox properties and biological activity .
Structural and Functional Data Table
Research Implications and Gaps
- Steric vs. Electronic Effects : The cyclobutyl group in the target compound introduces steric constraints absent in analogues like 4-chloro-N-(3,5-dimethylphenyl)benzamide. This may influence binding affinity in biological targets .
- Amino vs. Cyano/Nitro Groups: The amino group’s electron-donating nature could modulate metabolic stability compared to nitro/cyano derivatives, which are prone to reduction or hydrolysis .
- Application Potential: While 4-amino-N,N-bis(2-hydroxyethyl)benzamide is utilized in industrial coatings, the target compound’s chloro and cyclobutyl groups suggest unexplored medicinal or agrochemical applications .
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- stands out for its potential therapeutic applications. This article compiles research findings, data tables, and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 274.14 g/mol
- IUPAC Name : 4-amino-N-cyclobutyl-3,5-dichlorobenzamide
This compound features a dichlorobenzene ring substituted with an amino group and a cyclobutyl moiety, which is critical for its biological interactions.
Antiviral Activity
Research indicates that benzamide derivatives can exhibit antiviral properties. One study highlighted the potential of certain benzamide derivatives to modulate hepatitis B virus (HBV) capsid assembly. These compounds were found to significantly reduce cytoplasmic HBV DNA levels, suggesting their role as antiviral agents through specific interactions with viral proteins .
Anticancer Potential
Another area of interest is the anticancer activity of benzamide derivatives. In a study focused on 4-amino-N-(4-aminophenyl)benzamide analogues, compounds exhibited cytotoxic effects against leukemia cells. The most potent compound showed an EC50 value of 0.9 µM against human DNMT3A, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of Benzamide, 4-amino-N-cyclobutyl-3,5-dichloro- is attributed to its interaction with various biomolecules:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in cellular processes, such as DNA methyltransferases (DNMTs), which play a crucial role in gene regulation and cancer progression .
- Modulation of Viral Assembly : The compound may interfere with the assembly of viral capsids by binding to specific sites on viral proteins, thereby inhibiting viral replication .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a controlled experiment assessing the antiviral efficacy of benzamide derivatives against HBV, researchers administered various concentrations of the compounds to infected cell lines. Results indicated a dose-dependent reduction in HBV replication, with significant reductions observed at concentrations as low as 1 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
